molecular formula C24H32N2O4S2 B4021408 N~1~-[2-(cyclohexylthio)ethyl]-N~2~-(methylsulfonyl)-N~2~-(4-phenoxyphenyl)alaninamide

N~1~-[2-(cyclohexylthio)ethyl]-N~2~-(methylsulfonyl)-N~2~-(4-phenoxyphenyl)alaninamide

Cat. No. B4021408
M. Wt: 476.7 g/mol
InChI Key: GTJBYBGGKQMDQC-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of complex molecules like N1-[2-(cyclohexylthio)ethyl]-N2-(methylsulfonyl)-N2-(4-phenoxyphenyl)alaninamide often involves multi-step reactions, such as Ugi reactions, to create specific functional groups and structures. For instance, a study by Sañudo et al. (2006) on the synthesis of 3-hydroxy-6-oxo[1,2,4]triazin-1-yl alaninamides via Ugi reactions highlights the intricate processes that might be similar in synthesizing related compounds (Sañudo et al., 2006).

Molecular Structure Analysis

The molecular structure of such compounds is often determined using X-ray crystallography, providing insights into their chemical behavior and interaction capabilities. Al-Hourani et al. (2020) detailed the molecular structure of related tetrazoles using X-ray crystallography, showcasing the importance of structural analysis in understanding compound characteristics (Al-Hourani et al., 2020).

Chemical Reactions and Properties

Chemical reactions involving N1-[2-(cyclohexylthio)ethyl]-N2-(methylsulfonyl)-N2-(4-phenoxyphenyl)alaninamide may include cycloadditions, as these reactions are pivotal in the synthesis of cyclic compounds. The work by Ye et al. (2014) on the [3+2] cycloaddition between N-tert-butanesulfinyl imines and arynes offers a glimpse into the types of reactions that could be relevant for synthesizing or modifying such a molecule (Ye et al., 2014).

Physical Properties Analysis

Physical properties, such as solubility, melting point, and stability, are crucial for understanding the applicability of a compound. Niemeyer et al. (2004) discussed the physical properties of a stable derivative of 4-hydroxy-cyclophosphamide, highlighting the importance of solubility in water and stability at room temperature, which could be analogous to the physical property considerations for N1-[2-(cyclohexylthio)ethyl]-N2-(methylsulfonyl)-N2-(4-phenoxyphenyl)alaninamide (Niemeyer et al., 2004).

Chemical Properties Analysis

Understanding the chemical properties, such as reactivity with other compounds and stability under various conditions, is essential. The study by Song et al. (2015) on the synthesis of 3-hydroxy-5,5-dimethyl-2-[phenyl(phenylthio)methyl]cyclohex-2-enone derivatives under ultrasound showcases the innovative approaches to manipulating chemical properties and reactivity for synthetic purposes (Song et al., 2015).

properties

IUPAC Name

N-(2-cyclohexylsulfanylethyl)-2-(N-methylsulfonyl-4-phenoxyanilino)propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H32N2O4S2/c1-19(24(27)25-17-18-31-23-11-7-4-8-12-23)26(32(2,28)29)20-13-15-22(16-14-20)30-21-9-5-3-6-10-21/h3,5-6,9-10,13-16,19,23H,4,7-8,11-12,17-18H2,1-2H3,(H,25,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GTJBYBGGKQMDQC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)NCCSC1CCCCC1)N(C2=CC=C(C=C2)OC3=CC=CC=C3)S(=O)(=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H32N2O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

476.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-[2-(cyclohexylsulfanyl)ethyl]-N~2~-(methylsulfonyl)-N~2~-(4-phenoxyphenyl)alaninamide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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